molecular formula C18H19ClFN3O2 B15142633 mGluR5 modulator 1

mGluR5 modulator 1

Cat. No.: B15142633
M. Wt: 363.8 g/mol
InChI Key: OARMBUFDWXNMIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “mGluR5 modulator 1” is a chemical agent that interacts with the metabotropic glutamate receptor 5 (mGluR5). This receptor is a G-protein coupled receptor predominantly found in the brain, particularly in regions such as the hippocampus, striatum, and cortex. mGluR5 plays a crucial role in modulating synaptic plasticity, learning, and memory. It has also been implicated in various neurological and psychiatric disorders, making it a significant target for therapeutic interventions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mGluR5 modulator 1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes may involve:

    Formation of Core Structure: The initial step often involves the construction of the core structure, which can be achieved through various organic reactions such as cyclization or condensation reactions.

    Functional Group Modifications: Subsequent steps involve the introduction of functional groups that are essential for the activity of the modulator. This can include halogenation, alkylation, or acylation reactions.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This requires optimization of reaction conditions to ensure consistency, efficiency, and safety. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

mGluR5 modulator 1 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

mGluR5 modulator 1 exerts its effects by binding to the metabotropic glutamate receptor 5. This binding can either enhance or inhibit the receptor’s activity, depending on the nature of the modulator (positive or negative). The modulation of mGluR5 activity affects various intracellular signaling pathways, including:

Properties

Molecular Formula

C18H19ClFN3O2

Molecular Weight

363.8 g/mol

IUPAC Name

1-[4-(4-chloro-2-fluorophenyl)piperazin-1-yl]-2-(pyridin-4-ylmethoxy)ethanone

InChI

InChI=1S/C18H19ClFN3O2/c19-15-1-2-17(16(20)11-15)22-7-9-23(10-8-22)18(24)13-25-12-14-3-5-21-6-4-14/h1-6,11H,7-10,12-13H2

InChI Key

OARMBUFDWXNMIR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)Cl)F)C(=O)COCC3=CC=NC=C3

Origin of Product

United States

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